1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring with a cyclopropyl substituent. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is amines . The compound is used in organic synthesis where it acts as a protecting group for amines .
Mode of Action
This compound interacts with its targets, the amines, by being added to them under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a protecting group for the amines, which can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The biochemical pathway affected by this compound involves the protection of amines during organic synthesis . The compound forms a protecting group around the amines, preventing them from reacting with other substances in the mixture. This allows for more controlled reactions and prevents unwanted side reactions .
Pharmacokinetics
It is known that the compound can be added to amines under aqueous conditions , suggesting that it may be soluble in water. The impact of these properties on the bioavailability of the compound would depend on the specific conditions of its use.
Result of Action
The molecular effect of the action of this compound is the formation of a protecting group around amines . This protects the amines from reacting with other substances in the mixture. On a cellular level, this allows for more controlled reactions during organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is added to amines under aqueous conditions , suggesting that the presence of water is necessary for its action. Additionally, the removal of the protecting group requires the presence of strong acids , indicating that the pH of the environment can influence the compound’s efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group on the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrrolidine ring.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further reactions to form various derivatives .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid
Comparison: 1-[(Tert-butoxy)carbonyl]-4-cyclopropylpyrrolidine-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts different steric and electronic properties compared to other substituents like methyl, ethyl, or phenyl groups. This uniqueness can influence the reactivity and stability of the compound in various chemical reactions .
Properties
IUPAC Name |
4-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9(8-4-5-8)10(7-14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVNSJSQUVHEML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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